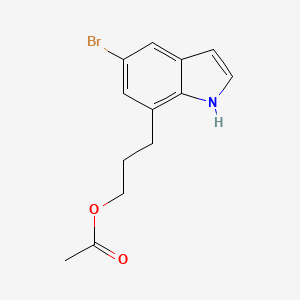![molecular formula C12H15BrO2 B13886111 2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro-](/img/structure/B13886111.png)
2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro- is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings with two double bonds. This specific compound features a bromomethyl group attached to a phenoxy group, which is further connected to a tetrahydropyran ring. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro- typically involves the following steps:
Formation of the Phenoxy Group: The initial step involves the reaction of phenol with an appropriate bromomethylating agent, such as bromomethyl methyl ether, under basic conditions to form 2-(bromomethyl)phenol.
Cyclization: The 2-(bromomethyl)phenol is then reacted with tetrahydropyran in the presence of a strong base like sodium hydride or potassium tert-butoxide to induce cyclization, forming the desired 2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromomethyl group in 2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro- can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of the corresponding methyl derivative.
Applications De Recherche Scientifique
2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop new drugs by modifying its structure to enhance biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of bromomethyl groups on biological systems, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro- depends on the specific application and target. In general, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially altering their function. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)tetrahydro-2H-pyran: Similar structure but lacks the phenoxy group.
2-(4-Bromophenoxy)tetrahydropyran: Similar structure but with a bromophenoxy group instead of a bromomethylphenoxy group.
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Similar structure but with a bromopropoxy group.
Uniqueness
2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro- is unique due to the presence of both the bromomethyl and phenoxy groups, which provide a combination of reactivity and binding properties not found in the similar compounds listed above. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry and biological studies.
Propriétés
Formule moléculaire |
C12H15BrO2 |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
2-[2-(bromomethyl)phenoxy]oxane |
InChI |
InChI=1S/C12H15BrO2/c13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14-12/h1-2,5-6,12H,3-4,7-9H2 |
Clé InChI |
CGNZHXBOGPFRDV-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OC2=CC=CC=C2CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13886069.png)

![5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13886088.png)
![5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B13886093.png)


![Imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)-](/img/structure/B13886104.png)

![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline](/img/structure/B13886119.png)
